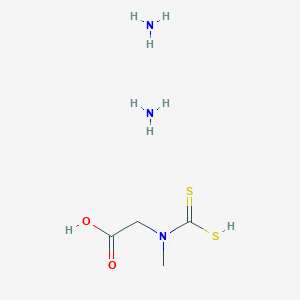

N-(Dithiocarboxy)sarcosine Diammonium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29664-09-3 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Dithiocarboxy Sarcosine Diammonium Salt

Established Synthetic Pathways for N-(Dithiocarboxy)sarcosine Diammonium Salt

The synthesis of dithiocarbamates, including this compound, is generally achieved through the reaction of a primary or secondary amine with carbon disulfide. organic-chemistry.org In the case of this compound, the secondary amine used is sarcosine (B1681465) (N-methylglycine).

The fundamental reaction involves the nucleophilic addition of the secondary amine to carbon disulfide. This reaction is typically carried out in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate (B8719985) salt. For the synthesis of the diammonium salt, ammonia (B1221849) or an ammonium (B1175870) hydroxide (B78521) solution is used as the base.

A general representation of this reaction is as follows: Sarcosine + Carbon Disulfide + 2 NH₃ → this compound

The reaction is often performed in a suitable solvent, such as water or an alcohol, at controlled temperatures, typically at or below room temperature, to manage the exothermic nature of the reaction and minimize side product formation. nih.gov

The formation of dithiocarbamates from secondary amines and carbon disulfide proceeds through a well-established nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of the secondary amine (sarcosine) acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, a dithiocarbamic acid.

Deprotonation: The dithiocarbamic acid is an unstable species and is readily deprotonated by a base. In the synthesis of the diammonium salt, two equivalents of ammonia are used. The first equivalent deprotonates the carboxylic acid group of the sarcosine backbone, and the second deprotonates the dithiocarbamic acid moiety to form the stable dithiocarbamate anion.

The presence of the base is crucial as it drives the equilibrium towards the formation of the dithiocarbamate salt. nih.gov Mechanistic studies on similar reactions involving N-benzylpiperidines and carbon disulfide have suggested the potential for intermediate species like p-quinone methides in specific cases, although the straightforward nucleophilic addition is the generally accepted mechanism for simple aliphatic amines like sarcosine. rsc.org

Several strategies can be employed to optimize the synthetic yield and purity of this compound. These strategies are generally applicable to dithiocarbamate syntheses. nih.govscispace.com

Key Optimization Parameters:

| Parameter | Strategy | Rationale |

| Stoichiometry | Precise control over the molar ratios of reactants (sarcosine, carbon disulfide, and ammonia) is essential. A slight excess of carbon disulfide and the base may be used to ensure complete reaction of the amine. | Ensures complete conversion of the starting amine and minimizes unreacted starting materials in the final product. |

| Temperature | The reaction is typically conducted at low temperatures (e.g., 0-10 °C) and the reagents are added slowly. | Controls the exothermic reaction, preventing the decomposition of the dithiocarbamate product and reducing the formation of by-products. |

| Solvent | The choice of solvent can influence reaction rate and product isolation. Water is a common and environmentally friendly solvent for the synthesis of water-soluble salts. | A suitable solvent ensures homogeneity of the reaction mixture and facilitates product precipitation or extraction. |

| Purification | The product is often purified by recrystallization from a suitable solvent system or by washing with a solvent in which the impurities are soluble but the product is not. Diethyl ether or cold ethanol (B145695) are commonly used for washing. nih.gov | Removes unreacted starting materials and by-products, leading to a higher purity of the final compound. |

| Drying | For air- and temperature-sensitive dithiocarbamates, drying under vacuum or using an infrared lamp can be effective. nih.gov | Prevents decomposition of the product during the final isolation step. |

Recent advancements in synthetic methodologies for dithiocarbamates include the use of green reaction media like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which can lead to higher yields, shorter reaction times, and easier work-up. scispace.com One-pot, three-component condensation reactions are also efficient methods for dithiocarbamate synthesis. scispace.com

Synthesis and Characterization of Dithiocarbamate Derivatives

The dithiocarbamate group in this compound is a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

The dithiocarbamate anion can act as a nucleophile in reactions with various electrophiles, leading to the formation of dithiocarbamate esters. This is a common strategy for derivatization.

Common Functionalization Reactions:

Alkylation: Reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) results in the formation of S-alkyl dithiocarbamates. This is a highly efficient method for C-S bond formation. organic-chemistry.org

Acylation: Reaction with acyl halides can lead to the formation of acyl dithiocarbamates, although these can be less stable.

Reaction with Michael Acceptors: Dithiocarbamates can undergo Michael addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Formation of Metal Complexes: The dithiocarbamate group is an excellent chelating ligand for a wide variety of metal ions, forming stable metal complexes. The two sulfur atoms coordinate to the metal center.

Amino acid-based dithiocarbamates, such as the one derived from sarcosine, are particularly useful as intermediates in the synthesis of more complex molecules, including heterocyclic compounds like thiazoles. researchgate.netuni-freiburg.de They can also be used in the synthesis of unnatural α-amino acids with dithiocarbamate side chains. nih.gov

The structures of this compound and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic and Analytical Data for Dithiocarbamate Characterization:

| Technique | Key Observables and Interpretations |

| Infrared (IR) Spectroscopy | The IR spectrum of a dithiocarbamate provides key information about its structure. The C-N stretching vibration (thioureide band) typically appears in the range of 1450-1550 cm⁻¹. The position of this band can indicate the degree of double bond character in the C-N bond. The C-S stretching vibration is usually observed around 950-1050 cm⁻¹. nih.govbiotech-asia.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the structure of the organic backbone. ¹³C NMR: The chemical shift of the carbon atom in the NCS₂ group is particularly diagnostic and appears in the downfield region. acs.org This technique is crucial for confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | This technique is used to determine the exact molecular mass of the synthesized compounds, confirming their elemental composition. |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values for the proposed structure to confirm its purity and composition. |

For metal complexes of dithiocarbamate derivatives, additional techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements are often employed to study the coordination environment and electronic properties of the metal center. researchgate.net

Coordination Chemistry and Metal Complexation Dynamics of N Dithiocarboxy Sarcosine

Ligand Characteristics and Coordination Behavior of the Dithiocarboxylate Moiety

The coordination behavior of N-(Dithiocarboxy)sarcosine is dominated by the dithiocarbamate (B8719985) (-NCS2-) functional group. wikipedia.org This moiety confers specific electronic and structural properties that dictate how the ligand interacts with metal centers.

Electron Donor Properties and Ligand Flexibility

Dithiocarbamates are classified as soft, mono-anionic ligands that are effective electron donors. wikipedia.org The presence of the nitrogen atom's lone pair of electrons delocalizing onto the sulfur atoms enhances their basicity and electron-donating capability compared to dithiocarboxylates. nih.govwikipedia.org This is represented by a zwitterionic resonance structure where the nitrogen is positively charged, and the sulfur atoms are negatively charged, contributing to a partial double bond character in the C-N bond. wikipedia.org This electronic structure makes dithiocarbamates potent σ-donors. researchgate.netniscpr.res.in

The inherent flexibility of the dithiocarboxylate group, combined with the sarcosine (B1681465) backbone, allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility is crucial in the formation of stable chelate rings. Dithiocarbamate ligands are generally considered sterically non-demanding, which allows for the formation of complexes with a wide range of metals without significant steric hindrance. nih.gov

Chelation Effects and Diverse Coordination Modes (e.g., Bidentate, Monodentate)

Dithiocarbamates are highly versatile chelating ligands, forming stable complexes with transition metals, main group elements, lanthanides, and actinides. nih.govnih.gov The most common coordination mode is as a symmetrical bidentate ligand, where both sulfur atoms bind to the metal center, forming a stable four-membered chelate ring. nih.gov This bidentate chelation is a key factor in the high stability of the resulting metal complexes.

However, other coordination modes are also known. These include:

Monodentate: Where only one sulfur atom of the dithiocarbamate group coordinates to the metal center. nih.govresearchgate.net

Anisobidentate: An asymmetrical bidentate coordination where the two metal-sulfur bond lengths are significantly different. nih.gov

Bridging: The dithiocarbamate group can bridge two metal centers, a mode often seen in polymeric structures.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. researchgate.netresearchgate.net

Formation and Stability of Metal Complexes with N-(Dithiocarboxy)sarcosine

N-(Dithiocarboxy)sarcosine forms well-defined and often highly stable complexes with various metal ions. The synthesis and characterization of these complexes have been a subject of significant research, particularly with organotin(IV), palladium(II), and iron(II/III) ions.

Organotin(IV) Complexes: Synthesis and Structural Motifs

Organotin(IV) complexes of N-(Dithiocarboxy)sarcosine have been synthesized and characterized, revealing interesting structural features. researchgate.net The synthesis typically involves the reaction of sarcosine with potassium hydroxide (B78521) and carbon disulfide, followed by the addition of an organotin(IV) halide (e.g., R2SnCl2 or R3SnCl). researchgate.netsysrevpharm.org This method, sometimes referred to as an "in situ" insertion method, is a common route for preparing organotin(IV) dithiocarbamate complexes. nih.govnih.gov

The resulting complexes exhibit various structural motifs depending on the number and nature of the organic groups (R) attached to the tin atom. For instance, complexes with general formulas [LCSSSnR2]n and R3SnLCSSSnR3 (where L represents the sarcosine moiety) have been reported. researchgate.net Spectroscopic data, particularly from FT-IR and NMR, are crucial for elucidating their structures. IR data typically show that the ligand acts in a bidentate manner through the sulfur atoms. researchgate.net In solution, NMR data often suggest four-coordinate geometries for these complexes. researchgate.net The high coordination numbers frequently observed in organotin(IV) complexes are attributed to the strong Lewis acidity of the tin metal center. nih.gov

| Complex Type | General Formula | Typical R Groups | Coordination Geometry (Inferred) | Characterization Techniques |

|---|---|---|---|---|

| Diorganotin(IV) | [LCSSSnR2]n | Me, n-Bu, Ph | Polymeric, 5- or 6-coordinate Tin | Elemental Analysis, FT-IR, NMR (¹H, ¹³C) |

| Triorganotin(IV) | R3SnLCSSSnR3 | n-Bu, Ph | Monomeric, 4- or 5-coordinate Tin | Elemental Analysis, FT-IR, NMR (¹H, ¹³C) |

Palladium(II) Complexes: Coordination Environment and Reactivity

Palladium(II), a d⁸ metal ion, typically forms square planar complexes. nih.gov With dithiocarbamate ligands, Pd(II) readily forms stable complexes. While specific studies on N-(Dithiocarboxy)sarcosine with palladium are less common, the reactivity can be inferred from studies on similar dithiocarbamate ligands. For example, mixed ligand complexes of Pd(II) with piperidine (B6355638) dithiocarbamate have been prepared, showing the dithiocarbamate ligand coordinating in both monodentate (κ¹) and bidentate (κ²) fashions, depending on the other ligands present. researchgate.net

Iron(II/III) Complexes: Spin-Trap Adduct Formation and Properties

The interaction of N-(Dithiocarboxy)sarcosine (dtcs) with iron is particularly noteworthy for its application in the detection of nitric oxide (NO). nih.govresearchgate.net Iron(II) complexes of dtcs are used as hydrophilic spin traps for NO in biological systems. coompo.comnih.gov When the [Fe(II)(dtcs)₂] complex reacts with NO, it forms a stable paramagnetic nitrosyliron(II)-dithiocarbamate adduct, [Fe(II)(dtcs)₂(NO)], which can be detected and quantified by Electron Spin Resonance (ESR) spectroscopy. nih.govresearchgate.netnih.gov

A key aspect of the chemistry of these complexes is their ability to undergo redox cycling. nih.govresearchgate.net The electrode potential for the Fe(III/II) couple in the dtcs complex was measured to be +56 mV at pH 7.4. nih.govresearchgate.net This potential allows for the reduction of the iron(III)-dtcs complex to the iron(II) state by physiological reductants like ascorbate (B8700270) and glutathione, enabling the redox cycle to persist and trap NO effectively. nih.gov The kinetics of the autoxidation of the iron(II)-dtcs complex and its reaction with hydrogen peroxide (Fenton reaction) have been studied, providing insight into its stability and reactivity in biological environments. nih.govresearchgate.net

| Property | Value / Description | Reference |

|---|---|---|

| Application | Hydrophilic spin trap for nitric oxide (NO) | coompo.comnih.gov |

| Detection Method | Electron Spin Resonance (ESR) spectroscopy | nih.govresearchgate.net |

| Electrode Potential (Fe(III/II)-dtcs) | +56 mV (at pH 7.4) | nih.govresearchgate.net |

| Autoxidation Rate Constant | (1.6-3.2) x 10⁴ M⁻¹s⁻¹ | nih.gov |

| Fenton Reaction Rate Constant | (0.7-1.1) x 10⁵ M⁻¹s⁻¹ | nih.gov |

Other Transition Metal Complexes (e.g., Manganese(II), Zinc(II), Copper(II))

The coordination chemistry of N-(Dithiocarboxy)sarcosine extends beyond iron to other transition metals like manganese(II), zinc(II), and copper(II). While specific studies on N-(Dithiocarboxy)sarcosine complexes with all these metals are not extensively detailed in singular reports, the principles of dithiocarbamate chemistry provide a strong basis for understanding their formation and properties. wikipedia.org

The synthesis of these complexes generally follows a salt metathesis reaction. wikipedia.org An aqueous or alcoholic solution of a suitable metal(II) salt (e.g., manganese(II) chloride, zinc(II) chloride, or copper(II) sulfate) is treated with the N-(Dithiocarboxy)sarcosine diammonium salt. This typically results in the precipitation of the neutral metal complex, as the dithiocarbamate anion acts as a bidentate ligand, chelating to the metal center through its two sulfur atoms. sysrevpharm.org

Manganese(II) Complexes: Manganese(II) dithiocarbamate complexes are known to form, though they can be susceptible to oxidation to Mn(III) in the presence of air. researchgate.net The synthesis of Mn(II) bis(dithiocarbamate) complexes is often carried out under inert atmospheric conditions to prevent this oxidation. researchgate.netresearchgate.net These high-spin d⁵ complexes typically favor an octahedral geometry, which can be achieved through the coordination of two dithiocarbamate ligands and additional solvent molecules or by forming polymeric structures. researchgate.netresearchgate.net

Zinc(II) Complexes: As a d¹⁰ metal ion, Zinc(II) forms stable, diamagnetic complexes with dithiocarbamates. scispace.com These complexes are typically colorless. The coordination geometry around the zinc center is commonly tetrahedral or five-coordinate trigonal bipyramidal. scispace.comresearchgate.netnih.gov Often, bis(dithiocarbamate)zinc(II) complexes form dimeric structures, where one dithiocarbamate ligand bridges two zinc centers, leading to a higher coordination number. acs.orgresearchgate.netnih.gov For instance, the reaction of zinc chloride with a dithiocarbamate can yield a dimeric complex with a tetrahedrally distorted ion sphere around each zinc atom. researchgate.netnih.gov

Copper(II) Complexes: Copper(II), a d⁹ metal ion, readily forms complexes with dithiocarbamates, which are typically brown or dark green solids. mdpi.comresearchgate.net The most common structure for bis(dithiocarbamate)copper(II) complexes is a monomeric, distorted square planar geometry. mdpi.comsemanticscholar.orgacs.org However, these monomeric units can associate in the solid state through weak intermolecular interactions to form dimers, in which the copper center adopts a five-coordinate, distorted trigonal bipyramidal or square pyramidal geometry. mdpi.comresearchgate.net The paramagnetic nature of Cu(II) makes these complexes amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.net

Advanced Structural Elucidation of N-(Dithiocarboxy)sarcosine Metal Complexes

The precise determination of the structure and coordination environment of N-(Dithiocarboxy)sarcosine metal complexes relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the bonding, geometry, and stereochemistry of the complexes.

Vibrational (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Coordination

Vibrational and NMR spectroscopy are powerful tools for characterizing the coordination of the N-(Dithiocarboxy)sarcosine ligand to a metal center.

FT-IR Spectroscopy: The infrared spectrum of N-(Dithiocarboxy)sarcosine and its metal complexes provides crucial information about the coordination mode of the dithiocarbamate group. frontiersin.org The key vibrational bands of interest are the ν(C-N) (thioureide) and the ν(C-S) stretching frequencies. ijpsonline.commdpi.com

ν(C-N) Stretching: The C-N bond in the dithiocarbamate moiety has partial double bond character due to the delocalization of the nitrogen lone pair electrons into the CS₂ group. wikipedia.org This results in a ν(C-N) stretching vibration that appears in the range of 1450-1550 cm⁻¹. Upon coordination to a metal, the delocalization is enhanced, leading to an increase in the double bond character and a shift of the ν(C-N) band to a higher wavenumber. ijpsonline.com

ν(C-S) Stretching: The ν(C-S) stretching vibration typically appears as a single, sharp band in the region of 950-1050 cm⁻¹ for symmetrically chelated bidentate dithiocarbamate ligands. ijpsonline.com The presence of a single band in this region is often taken as evidence for the bidentate coordination of the ligand. researchgate.net

ν(M-S) Stretching: The formation of a coordinate bond between the metal and the sulfur atoms of the ligand gives rise to new vibrational modes in the far-infrared region of the spectrum, typically between 300 and 450 cm⁻¹. ijpsonline.com The position of these ν(M-S) bands is dependent on the mass of the metal ion and the strength of the M-S bond.

Interactive Table: Key FT-IR Vibrational Frequencies for Dithiocarbamate Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Coordination Analysis |

| ν(C-N) (thioureide) | 1450 - 1550 | Shifts to higher frequency upon coordination, indicating increased C-N double bond character. |

| ν(C-S) (asymmetric) | ~1150 | Can be sensitive to the electronic environment of the sulfur atoms. |

| ν(C-S) (symmetric) | 950 - 1050 | A single sharp band suggests symmetric bidentate chelation of the dithiocarbamate ligand. |

| ν(M-S) | 300 - 450 | Appearance confirms the formation of a metal-sulfur bond; frequency depends on the metal. |

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, such as those of Zn(II). For paramagnetic complexes like those of Cu(II) and high-spin Mn(II), NMR spectra are often broadened and more difficult to interpret.

In the ¹H NMR spectrum of the free N-(Dithiocarboxy)sarcosine ligand, one would expect to see signals corresponding to the N-methyl (N-CH₃), methylene (B1212753) (N-CH₂-), and carboxylic acid (COOH) protons. hmdb.cachemicalbook.com Upon coordination to a diamagnetic metal like Zn(II), the chemical shifts of the protons closest to the dithiocarbamate coordinating group (the N-CH₃ and N-CH₂- protons) would be expected to shift, providing evidence of complexation. nih.gov Similarly, in the ¹³C NMR spectrum, the carbons of the dithiocarbamate group (-N-C S₂) and the adjacent methyl and methylene carbons would show coordination-induced shifts. nih.gov For the parent amino acid, sarcosine, typical ¹H NMR signals in D₂O are observed for the N-methyl protons and the methylene protons. chemicalbook.com

X-ray Crystallography for Solid-State Geometry Determination

For dithiocarbamate complexes, X-ray crystallography can confirm the bidentate chelation of the ligand through the two sulfur atoms. It reveals the geometry of the four-membered MS₂C chelate ring. For instance, crystallographic studies of copper(II) bis(dithiocarbamate) complexes have shown that they can exist as discrete, nearly square planar monomers or as dimers with more complex geometries. mdpi.comacs.org Similarly, zinc(II) dithiocarbamate complexes have been shown to form centrosymmetric dimeric structures where each zinc atom is coordinated by both terminal and bridging dithiocarbamate ligands. researchgate.netnih.gov The presence of the carboxylic acid group in N-(Dithiocarboxy)sarcosine could lead to intermolecular hydrogen bonding, influencing the crystal packing and potentially leading to the formation of supramolecular architectures.

Mechanistic Investigations and Reaction Dynamics Involving N Dithiocarboxy Sarcosine Diammonium Salt

Spin-Trapping Mechanisms in Free Radical Chemistry

N-(Dithiocarboxy)sarcosine (DTCS) has emerged as a significant tool in the field of free radical biology and chemistry, primarily for its utility in spin-trapping, a technique that allows for the detection and identification of short-lived free radicals. This is most prominently achieved through its ability to form stable complexes with metal ions, which then react with radical species to form a more stable paramagnetic adduct detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.

Interactions with Reactive Oxygen Species (ROS)

While the utility of various spin traps for detecting Reactive Oxygen Species (ROS) such as superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals is well-established, specific mechanistic studies detailing the direct interaction of N-(Dithiocarboxy)sarcosine Diammonium Salt with these species are not extensively documented in the current body of scientific literature. The primary application of DTCS in spin-trapping is in conjunction with a metal ion, typically iron, for the detection of Reactive Nitrogen Species.

General principles of spin-trapping involve the addition of a short-lived radical to a diamagnetic spin-trap molecule, resulting in the formation of a more persistent radical adduct. This adduct can then be characterized by EPR spectroscopy to identify the original trapped radical. While dithiocarbamates are known to be effective chelating agents for metals that can participate in redox reactions involving ROS, the direct spin-trapping of ROS by the DTCS ligand itself is a less explored area.

Formation of Spin-Adducts with Reactive Nitrogen Species (RNS), notably Nitric Oxide (NO)

The most well-documented application of N-(Dithiocarboxy)sarcosine in spin-trapping is for the detection of nitric oxide (NO), a key Reactive Nitrogen Species (RNS). This process invariably involves the formation of a complex with a transition metal, most commonly iron. The diammonium salt of DTCS, being water-soluble, is particularly useful for biological studies.

The fundamental mechanism involves the reaction of ferrous iron (Fe²⁺) with two molecules of DTCS to form the water-soluble complex, bis(N-(dithiocarboxy)sarcosine)iron(II) or Fe(II)-(DTCS)₂. This complex then readily reacts with nitric oxide to form a stable and paramagnetic mononitrosyl-iron complex, [Fe(II)(NO)(DTCS)₂]. This spin-adduct exhibits a characteristic triplet EPR signal at room temperature, which allows for the sensitive and specific detection and quantification of NO.

The reaction can be summarized as follows:

Fe²⁺ + 2 DTCS²⁻ → [Fe(II)(DTCS)₂]²⁻ [Fe(II)(DTCS)₂]²⁻ + •NO → [Fe(II)(NO)(DTCS)₂]²⁻

The efficiency of this trapping process is notable, with the rate constant for the reaction of nitric oxide with the iron-proline-dithiocarbamate complex (a similar water-soluble iron-dithiocarbamate complex) being in the order of 1.1 x 10⁸ M⁻¹s⁻¹. This high rate constant underscores the efficacy of these complexes as spin traps for NO.

The redox state of the iron center is crucial for the spin-trapping of NO. The ferrous (Fe²⁺) state is required for the formation of the EPR-active nitrosyl-iron complex. In biological systems, where ferric iron (Fe³⁺) may be present, endogenous reducing agents can play a role in reducing Fe(III)-(DTCS)₃ to the active Fe(II)-(DTCS)₂ form, thereby enhancing the yield of NO trapping.

Ligand Exchange Phenomena in Metal Coordination

The coordination chemistry of N-(Dithiocarboxy)sarcosine is central to its function as a spin trap. Dithiocarbamates, in general, are versatile ligands that form stable complexes with a wide range of metal ions. They typically act as bidentate ligands, coordinating to the metal center through both sulfur atoms.

The formation of the active spin-trapping agent, such as Fe(II)-(DTCS)₂, is itself a ligand exchange reaction where water or other weakly bound ligands on the ferrous ion are replaced by the DTCS ligands. The kinetics and mechanisms of these initial complexation reactions are fundamental to the availability of the spin trap.

Furthermore, studies on dithiocarbamate (B8719985) complexes have shown that ligand exchange can occur between a metal-dithiocarbamate complex and another metal ion. The kinetics of such metal exchange reactions have been investigated and can proceed through two primary pathways:

Dissociative Pathway: This involves the dissociation of a dithiocarbamate ligand from the metal complex, followed by its substitution onto the attacking metal ion.

Associative Pathway: This pathway involves a direct electrophilic attack by the incoming metal ion on the dithiocarbamate complex, forming binuclear intermediates.

Photochemical and Thermochemical Pathways in Complex Evolution

The stability of metal-dithiocarbamate complexes under the influence of light and heat is a critical aspect of their application, particularly in experimental settings where they might be exposed to such conditions.

Photochemical Pathways:

The photochemistry of dithiocarbamate complexes, including those of iron, has been a subject of investigation. The photolysis of iron(III) dithiocarbamate complexes can lead to photoreduction of the metal center and the formation of dithiocarbamyl radicals. The specific photochemical pathways are influenced by the solvent and the wavelength of irradiation. For instance, photolysis in chlorine-containing solvents can lead to the formation of chloro-dithiocarbamate metal complexes. The excited states of these complexes and the subsequent reactions of the generated intermediates are key to understanding their photochemical evolution. While these general principles apply to dithiocarbamate complexes, specific studies on the photochemical pathways of this compound complexes are limited.

Thermochemical Pathways:

The thermal decomposition of transition metal dithiocarbamate complexes has been studied using techniques such as thermogravimetric analysis (TGA). These studies reveal that the decomposition often occurs in multiple stages, with the initial step typically being the loss of the organic portion of the ligand. The final products of thermal decomposition are often metal sulfides or oxides, depending on the atmosphere in which the heating occurs. For example, in an inert atmosphere, metal sulfides are common end products, which is relevant to the use of dithiocarbamate complexes as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. The thermal stability and decomposition pathways are influenced by the nature of the metal ion and the substituents on the dithiocarbamate ligand. Specific thermochemical data for this compound, such as its enthalpy of formation, has been a subject of theoretical and experimental studies, providing foundational data for understanding its energetic properties.

Interactive Data Table: Properties of N-(Dithiocarboxy)sarcosine and its Iron Complex

| Property | Value/Description |

| Compound | This compound |

| Molecular Formula | C₄H₁₃N₃O₂S₂ |

| Primary Application | Spin-trapping agent for Nitric Oxide (in the form of its iron complex) |

| Solubility | Water-soluble |

| Spin-Trapping Target | Nitric Oxide (NO) |

| Active Complex | [Fe(II)(DTCS)₂]²⁻ |

| EPR Signal of Adduct | Characteristic triplet signal |

Advanced Analytical Methodologies Employing N Dithiocarboxy Sarcosine Diammonium Salt

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique considered a gold standard for the definitive detection and characterization of paramagnetic species, including free radicals. nih.gov The utility of N-(Dithiocarboxy)sarcosine diammonium salt in this field is primarily as a component of a spin-trapping system, particularly for the study of nitric oxide (NO), a short-lived radical with critical biological functions.

The detection of short-lived and low-concentration radicals like Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) is a significant analytical challenge. nih.gov EPR spectroscopy, combined with spin-trapping techniques, provides a powerful solution. nih.govnih.gov In this context, N-(Dithiocarboxy)sarcosine (DTCS) is used to form a complex with ferrous iron, Fe(II), creating a spin trap known as Fe(DTCS)₂. This complex has a high affinity for nitric oxide (NO), reacting with it to form a stable paramagnetic adduct, NO-Fe(DTCS)₂. nih.govnih.gov

The formation of this stable adduct allows for the accumulation of the NO radical to a concentration detectable by EPR spectrometers. nih.gov This method has been successfully applied to measure NO production ex vivo in murine liver and lung tissues during endotoxemia. nih.gov The characteristic triplet signal of the NO-Fe(DTCS)₂ adduct observed in the EPR spectrum provides definitive evidence of NO presence and allows for its quantification. nih.gov

One of the primary advantages of using this compound is its character as a water-soluble reagent. scbt.comlgcstandards.com This property is crucial for its application in aqueous and biological systems, as it allows the spin trap to be readily introduced and distributed within the experimental environment without the need for organic solvents that could disrupt biological structures or processes. When chelated with ferrous salt, it forms a hydrophilic spin trap ideal for studying nitric oxide. lgcstandards.com

Furthermore, the resulting NO-Fe(DTCS)₂ adduct exhibits significant stability. In laboratory models, the EPR signals of the adduct were observed for as long as three hours, a duration sufficient for detailed spectroscopic analysis. nih.gov This stability is a key advantage over the detection of the NO radical directly, which has a very short half-life, or the use of other spin traps that may form less stable adducts. The redox properties within biological tissues, such as the liver, can also contribute to the successful formation and stabilization of these complexes for detection. nih.gov

The application of Fe-DTCS extends beyond simple detection to include in vivo EPR imaging of endogenous species. This advanced technique allows for the non-invasive investigation of the spatial distribution of free radicals within a living organism. nih.gov Researchers have successfully reported the in vivo EPR imaging of endogenous nitric oxide, trapped by the Fe-DTCS complex, in the abdomen of a live mouse treated with lipopolysaccharide to induce NO production. nih.gov This represents a significant milestone, as it was the first report of EPR imaging of endogenous free radicals produced in vivo. nih.gov This methodology holds promise for studying the role of nitric oxide in various pathological conditions and monitoring the effects of therapeutic interventions in real-time.

Chromatographic Separation Techniques for Metal Chelates

This compound is an effective chelating agent for soft metal ions, forming stable complexes that can be utilized in chromatographic separation techniques for selective analysis. scbt.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying components in a mixture. When coupled with a suitable chelating agent, it can be used for the selective determination of metal ions. A method has been developed for the highly selective determination of Mercury(II) using N-(Dithiocarboxy)sarcosine (DTCS). tandfonline.comsemanticscholar.org

In this method, Hg(II) ions are first reacted with DTCS to form a stable Hg-DTCS chelate. This chelate is then subjected to reversed-phase HPLC on a C18 column. A ligand exchange process is performed on the column using hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC), and the resulting Hg-HMDC chelate is detected photometrically at 280 nm. tandfonline.comsemanticscholar.org The method demonstrates excellent linearity and sensitivity. tandfonline.com

Table 1: Performance Characteristics of HPLC Method for Mercury(II) Determination

| Parameter | Value |

|---|---|

| Linear Range | 10 ng/mL (ppb) to 10 µg/mL (ppm) |

| Correlation Coefficient (r) | > 0.999 |

| Detection Limit (in 5 mL solution) | 1.1 ppb |

| Reproducibility (RSD, n=5) | 3.3% at 0.05 ppm |

| 1.6% at 0.5 ppm |

Data sourced from analytical studies on the selective determination of Mercury(II). tandfonline.comsemanticscholar.org

The method is highly selective, with investigations showing that out of 54 foreign ions tested, only Co(II), Cu(II), Te(IV), and V(V) caused interference. tandfonline.comsemanticscholar.org

Solvent extraction is a common and effective technique for preconcentrating trace amounts of metal ions from a large sample volume into a smaller volume of an organic solvent, thereby increasing the concentration of the analyte before instrumental analysis. mdpi.com The HPLC method for mercury determination utilizes such a protocol. tandfonline.com

The procedure involves reacting the aqueous solution containing Mercury(II) with N-(Dithiocarboxy)sarcosine at a pH of 1. The resulting Hg-DTCS chelate is then extracted from the aqueous phase into the organic solvent 1-hexanol. tandfonline.comsemanticscholar.org This step serves to isolate the analyte from the sample matrix and concentrate it, enhancing the sensitivity of the subsequent HPLC analysis. The effectiveness of this preconcentration step is demonstrated by the high recovery rates achieved when analyzing spiked water samples. tandfonline.com

Table 2: Recovery of Mercury(II) from Spiked River Water Samples

| Spiked Hg Concentration | Recovery Rate (%) |

|---|---|

| 0.05 ppm | 95% |

| 0.5 ppm | 98% |

Data sourced from recovery tests using the solvent extraction-HPLC method. tandfonline.comsemanticscholar.org

Spectrophotometric Detection Methods for Metal Ion Analysis

This compound (DTC-Sar) has emerged as a significant chelating agent in the field of analytical chemistry, particularly for the spectrophotometric determination of metal ions. Its efficacy is rooted in its ability to form stable, colored complexes with various metal ions, which can then be quantified using UV-Vis spectrophotometry. This method offers a straightforward and accessible approach for the analysis of trace metal concentrations in diverse sample matrices.

The primary application of DTC-Sar in this domain is the formation of metal-dithiocarbamate chelates. These complexes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, a characteristic that is fundamental to their spectrophotometric analysis. The intensity of the color of the resulting solution is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law.

Detailed Research Findings

Research has demonstrated the utility of this compound as a chromogenic reagent for the selective detection of certain metal ions. The analytical methodologies often involve the optimization of various experimental parameters to enhance the sensitivity and selectivity of the detection. These parameters include pH of the solution, reaction time, and the use of masking agents to mitigate interferences from other ions present in the sample.

One of the most well-documented applications is in the determination of copper(II) ions. sapub.org DTC-Sar reacts with copper(II) to form a stable chelate, which can be preconcentrated on a solid phase extraction medium to improve the detection limit. sapub.org The resulting complex has a distinct absorption maximum, allowing for its quantification even in complex matrices like seawater. sapub.org

While DTC-Sar is known to be a water-soluble masking reagent for various soft metal ions, detailed spectrophotometric methods for ions other than copper are not as extensively reported in the available scientific literature. The formation of a colorless chelate with mercury(II) has been noted, which, while significant for masking purposes, precludes its direct spectrophotometric determination without further derivatization. sapub.org

Below is a data table summarizing the key parameters for the spectrophotometric determination of copper(II) using this compound.

Table 1: Spectrophotometric Determination of Copper(II) using this compound

| Parameter | Value | Reference |

| Metal Ion | Copper(II) | sapub.org |

| Wavelength of Maximum Absorbance (λmax) | 432 nm | sapub.org |

| Preconcentration Method | Sorption on Amberlite XAD-2 resin | sapub.org |

| Eluent | 0.2M ammonia (B1221849) solution in 60% methanol | sapub.org |

| pH for Chelate Formation | 7 (0.1M phosphate solution) | sapub.org |

| pH for Elution | 9.0 | sapub.org |

| Masking Agents for Interferences | Sodium nitrilotriacetate, sodium tripolyphosphate, EDTA | sapub.org |

Theoretical and Computational Chemistry Studies of N Dithiocarboxy Sarcosine and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study dithiocarbamate (B8719985) complexes, providing valuable information about their geometry and electronic properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. arabjchem.org

In dithiocarbamate ligands, the HOMO is typically localized on the sulfur atoms of the dithiocarbamate group, reflecting their electron-donating capability. The LUMO, conversely, is often distributed across the N-C-S₂ backbone. arabjchem.orgmdpi.com This distribution facilitates the ligand's role as an effective chelator for metal ions.

Computational studies on analogous dithiocarbamate complexes, such as those involving dimethyldithiocarbamate, provide representative data for the expected electronic properties of N-(dithiocarboxy)sarcosine. For instance, DFT calculations on gold(III)-N,N-dimethyldithiocarbamate complexes have shown HOMO-LUMO gaps in the range of 2.5–3.0 eV. arabjchem.org In another study on a triphenylphosphine-gold(I)-dimethyldithiocarbamate complex, the calculated HOMO-LUMO gap was found to be approximately 3.98 eV (32,100 cm⁻¹). mdpi.com

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations on Dithiocarbamate Complexes

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.2056 | Represents electron-donating capability; higher energy indicates stronger donation. |

| LUMO Energy | -1.2901 | Represents electron-accepting capability; lower energy indicates stronger acceptance. |

| HOMO-LUMO Gap | 4.9155 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

Data is analogous to what would be obtained for N-(Dithiocarboxy)sarcosine, based on studies of similar dithiocarbamate complexes. ymerdigital.com

The electronic transitions in dithiocarbamate complexes are also of significant interest. UV-Vis spectroscopy of these complexes reveals intense absorption bands, which can be assigned to specific electronic transitions with the aid of computational methods. Typically, bands in the region of 310-400 nm are attributed to intraligand n → π* transitions within the N=C=S group. nih.gov Broader bands at other wavelengths often indicate charge transfer transitions between the ligand and a coordinated metal ion. nih.gov

Computational methods are instrumental in determining the stable conformations of molecules and predicting their vibrational spectra. For dithiocarbamate ligands, a key feature is the planarity of the S₂CNC₂ moiety, which is a result of the delocalization of π-electrons across this fragment.

Vibrational analysis through DFT calculations allows for the assignment of characteristic infrared (IR) and Raman bands. For dithiocarbamates, several key vibrational modes are of interest:

ν(C-N): The stretching vibration of the carbon-nitrogen bond, often referred to as the "thioureide" band, is typically observed in the 1480-1550 cm⁻¹ region. The position of this band provides insight into the C-N bond order.

ν(C-S): The stretching vibrations of the carbon-sulfur bonds are usually found in the 950-1050 cm⁻¹ range for the asymmetric stretch and at lower wavenumbers for the symmetric stretch. cdnsciencepub.com

ν(M-S): In metal complexes, the metal-sulfur stretching vibrations appear at lower frequencies, typically in the 300-450 cm⁻¹ range, and are indicative of the coordination of the dithiocarbamate ligand to the metal center. nih.gov

Table 2: Calculated Vibrational Frequencies for a Representative Dithiocarbamate Complex

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 3096, 3048, 3024 | Stretching vibrations of methyl and methylene (B1212753) groups. |

| ν(C-N) | ~1500 | Stretching vibration of the thioureide C-N bond. |

| ν(C-S) | ~980 | Stretching vibration of the carbon-sulfur bonds. |

Data is based on DFT calculations of bis-(diethyldithiocarbamate)zinc(II) and is representative of the expected vibrational modes for dithiocarbamate compounds. researchgate.net

Molecular Dynamics Simulations for Ligand-Metal Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the interaction of ligands with metal ions. These simulations can provide detailed insights into the binding modes, conformational changes, and stability of metal-ligand complexes.

In the context of N-(dithiocarboxy)sarcosine, MD simulations would be particularly useful for understanding how the dithiocarbamate group and the sarcosine (B1681465) backbone interact with various metal ions in an aqueous environment. Such simulations can reveal the preferred coordination geometries, the role of solvent molecules in the complexation process, and the dynamics of ligand exchange reactions.

Studies on similar systems, such as the interaction of metal ions with peptides containing cysteine residues (which also have sulfur donor atoms), have shown that MD simulations can elucidate the structural and dynamic effects of metal binding. waocp.org For dithiocarbamate complexes, MD simulations can be employed to:

Determine the binding affinity of the ligand for different metal ions.

Investigate the conformational flexibility of the ligand upon metal coordination.

Predict the stability of the resulting metal complexes over time.

Explore the influence of the surrounding environment, such as pH and solvent, on the complexation process.

Applications in Materials Science and Surface Chemistry Utilizing N Dithiocarboxy Sarcosine Diammonium Salt

Surface Functionalization and Derivatization

The ability to tailor the chemical and physical properties of a material's surface is a cornerstone of modern materials science. N-(Dithiocarboxy)sarcosine Diammonium Salt offers a promising avenue for achieving such modifications, particularly on substrates relevant to biomedical and sensing applications.

Creation of Dithiocarbamate-Modified Substrates (e.g., Glass Surfaces)

The modification of glass surfaces is critical for a wide range of applications, from microarrays to medical implants. While direct, specific research on the use of this compound for the functionalization of glass is limited, the general principles of dithiocarbamate (B8719985) chemistry suggest a viable pathway. The dithiocarbamate group is known to form robust bonds with various metal oxides that can be present on glass surfaces or deposited as thin layers. The process would likely involve the immersion of the glass substrate in an aqueous solution of this compound, leading to the self-assembly of a dithiocarbamate monolayer. The sarcosine (B1681465) component of the molecule, an N-methylated amino acid, would then be exposed, creating a surface with altered hydrophilicity and potential for further chemical reactions. The presence of the sarcosine moiety could also impart a degree of biocompatibility, a desirable trait for materials intended for biological interfaces.

Covalent Grafting and Attachment Strategies

Covalent grafting ensures the long-term stability of surface modifications, a critical factor for the performance of many advanced materials. For this compound, covalent attachment would primarily be achieved through the dithiocarbamate functional group. This group can form strong covalent or coordinative bonds with a variety of metal surfaces, including gold, silver, and copper, as well as with metal sulfide (B99878) nanoparticles.

The general strategy for covalent grafting would involve preparing a solution of this compound and exposing the target substrate to it. The dithiocarbamate end of the molecule would then spontaneously bind to the surface, forming a self-assembled monolayer. The strength and stability of this attachment are key advantages of using dithiocarbamate-based anchoring groups. The exposed sarcosine end of the molecule could then be used for subsequent covalent modifications, for example, by coupling other molecules to its carboxylic acid group using standard carbodiimide (B86325) chemistry. This two-step functionalization process allows for the creation of complex, tailored surfaces.

Integration into Polymeric Architectures and Hybrid Materials

The incorporation of functional molecules into polymer chains or as part of hybrid materials is a powerful strategy for developing materials with novel properties. While specific examples of integrating this compound into polymeric architectures for materials science applications are not yet widely reported in scientific literature, the potential is significant.

Furthermore, the dithiocarbamate functionality itself can be utilized in certain polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While not yet demonstrated with this specific salt, dithiocarbamates can act as chain transfer agents, allowing for the synthesis of polymers with controlled molecular weights and architectures. Integrating the sarcosine dithiocarbamate into a polymer chain in this manner could yield functional polymers with built-in chelating capabilities for metal ions.

Role as Precursors in the Synthesis of Inorganic Nanomaterials

Dithiocarbamate complexes have been extensively used as single-source precursors for the synthesis of metal sulfide nanoparticles. In this approach, a metal-dithiocarbamate complex is decomposed under specific conditions (e.g., thermolysis) to yield metal sulfide nanoparticles with controlled size and shape. The organic ligands of the dithiocarbamate complex also act as capping agents, preventing the nanoparticles from aggregating.

This compound can serve as a versatile ligand for forming complexes with a wide range of metal ions. The synthesis of such a complex would involve reacting the diammonium salt with a suitable metal salt in a solution. The resulting metal-sarcosine dithiocarbamate complex could then be isolated and used as a single-source precursor.

For instance, a hypothetical synthesis of cadmium sulfide (CdS) nanoparticles could involve the following steps:

Formation of a cadmium-sarcosine dithiocarbamate complex by reacting this compound with a cadmium salt (e.g., cadmium chloride).

Thermolysis of the isolated complex in a high-boiling point solvent.

During thermolysis, the complex would decompose, and the cadmium and sulfur would combine to form CdS nuclei. The sarcosine-containing organic fragments would then adsorb onto the surface of the growing nanoparticles, controlling their growth and providing stability. The presence of the sarcosine moiety as a capping agent might also influence the nanoparticles' solubility and biocompatibility, making them potentially suitable for applications in bioimaging and diagnostics.

Below is a table summarizing the potential applications and the role of this compound in each.

| Application Area | Role of this compound | Potential Outcome |

| Surface Functionalization | Anchoring group for modifying surfaces like glass and metals. | Creation of biocompatible and functionalized surfaces. |

| Covalent Grafting | Provides a stable dithiocarbamate anchor for attaching molecules to substrates. | Robust and long-lasting surface modifications. |

| Polymeric Architectures | Can be integrated into polymers as a functional monomer or initiator. | Development of novel hybrid materials and functional polymers. |

| Nanomaterial Synthesis | Acts as a ligand to form single-source precursors for metal sulfide nanoparticles. | Controlled synthesis of biocompatible nanoparticles. |

Interactions with Biomolecules: Mechanistic Research Tools and Probes

DNA Binding Studies of N-(Dithiocarboxy)sarcosine Metal Complexes: Modes and Affinity

While specific studies on the DNA binding of N-(Dithiocarboxy)sarcosine metal complexes are not extensively documented, the broader class of dithiocarbamate (B8719985) metal complexes has been investigated for its potential to interact with DNA. science.gov These interactions are of significant interest due to their implications for anticancer drug design and the development of molecular probes for DNA structure. science.gov The binding of metal complexes to DNA can occur through several modes, including covalent binding, intercalation, groove binding, and electrostatic interactions. nih.gov

The affinity of dithiocarbamate metal complexes for DNA has been quantified in some studies. For example, certain palladium(II) dithiocarbamate complexes have shown significant DNA binding affinities. mdpi.com The binding constants (Kb) for these complexes, which are a measure of the strength of the interaction, have been determined using techniques like UV-Vis spectroscopy and cyclic voltammetry. mdpi.com These studies provide a framework for understanding how N-(Dithiocarboxy)sarcosine metal complexes might interact with DNA. The sarcosine (B1681465) moiety, with its secondary amine and carboxylic acid groups, could further influence the binding affinity and specificity through additional hydrogen bonding or electrostatic interactions with the DNA molecule.

Table 1: DNA Binding Constants of Representative Dithiocarbamate Metal Complexes

| Complex | Method | Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|

| [Pd(PPh2(p-tolyl))(L31)2]Cl | Cyclic Voltammetry | 6.16 × 102 – 7.05 × 106 | mdpi.com |

Note: Data for specific N-(Dithiocarboxy)sarcosine metal complexes are not available in the cited literature. The table presents data for other dithiocarbamate complexes to illustrate the range of potential DNA binding affinities.

Enzyme Inhibition Studies of N-(Dithiocarboxy)sarcosine Metal Complexes: Mechanistic Insights

Metal complexes are increasingly recognized for their potential as enzyme inhibitors, offering unique structural and reactive properties for targeting enzyme active sites. mdpi.comrsc.org Dithiocarbamate complexes, in particular, have demonstrated inhibitory activity against a range of enzymes, suggesting that N-(Dithiocarboxy)sarcosine metal complexes could also function as effective enzyme inhibitors. nih.govnih.gov

The mechanism of enzyme inhibition by metal complexes can be multifaceted, involving direct coordination to active site residues, displacement of essential metal cofactors, or redox-mediated inactivation. mdpi.com The dithiocarbamate ligand itself can play a crucial role. For example, dithiocarbamates have been shown to inhibit metalloenzymes by chelating the active site metal ion. mdpi.com

A notable example of enzyme inhibition by dithiocarbamate-related complexes is the activity of pyridine-2,6-dithiocarboxylic acid metal complexes against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to β-lactam antibiotics. mdpi.com These complexes are thought to inhibit the enzyme by interacting with the zinc ions in the active site. mdpi.com Furthermore, copper dithiocarbamate complexes have been investigated as inhibitors of superoxide (B77818) dismutase (SOD). nih.gov

While specific mechanistic studies on N-(Dithiocarboxy)sarcosine metal complexes as enzyme inhibitors are limited, the existing literature on dithiocarbamates provides a strong rationale for exploring their potential in this area. The sarcosine component could influence the pharmacokinetic properties of the complex, potentially leading to enhanced cellular uptake and target engagement.

Table 2: Examples of Enzyme Inhibition by Dithiocarbamate and Related Metal Complexes

| Complex Type | Target Enzyme | Potential Mechanism of Inhibition | Reference |

|---|---|---|---|

| Pyridine-2,6-dithiocarboxylic acid metal complexes | New Delhi metallo-β-lactamase-1 (NDM-1) | Interaction with active site zinc ions | mdpi.com |

| Copper dithiocarbamate complexes | Superoxide Dismutase (SOD) | Redox-mediated inactivation/metal displacement | nih.gov |

Application as Chemical Probes in Biological Research Systems

Iron complexes of N-(Dithiocarboxy)sarcosine (dtcs) have been shown to undergo redox cycling, a property that is central to their ability to participate in the generation of reactive oxygen species (ROS). science.gov Research has demonstrated that iron(II)-dtcs complexes can react with molecular oxygen (autoxidation) and hydrogen peroxide (Fenton reaction) to produce ROS. science.gov This redox activity makes them valuable tools for studying oxidative stress in biological systems.

The electrode potential of the iron complex of N-(dithiocarboxy)sarcosine has been measured at +56 mV at pH 7.4, indicating its capacity to participate in electron transfer reactions under physiological conditions. science.gov The rate constants for the autoxidation and the Fenton reaction of iron(II)-dtcs have been determined, providing quantitative insights into its reactivity. science.gov Furthermore, these iron complexes can be reduced by physiological reductants such as ascorbate (B8700270), cysteine, and glutathione, allowing for the regeneration of the iron(II) state and continued redox cycling. science.gov This ability to cycle between iron(II) and iron(III) states is crucial for their role in generating reactive species. science.gov

Table 3: Redox Properties and Reactivity of Iron-N-(Dithiocarboxy)sarcosine (Fe-dtcs) Complex

| Property | Value/Observation | Reference |

|---|---|---|

| Electrode Potential (Fe(III)/Fe(II)) | +56 mV (at pH 7.4) | science.gov |

| Rate Constant of Autoxidation | (1.6-3.2) x 104 M-1s-1 | science.gov |

| Rate Constant of Fenton Reaction | (0.7-1.1) x 105 M-1s-1 | science.gov |

Recent research has identified iron dithiocarbamate complexes as a new class of carbon monoxide-releasing molecules (CORMs). figshare.comresearchgate.net CORMs are compounds that can deliver controlled amounts of carbon monoxide (CO), a gaseous signaling molecule with various physiological effects, to biological targets. figshare.com The use of dithiocarbamate ligands in this context is a significant development, suggesting that N-(Dithiocarboxy)sarcosine could serve as a versatile backbone for the design of novel CORMs.

Studies on complexes of the type [Fe(CO)₃X(S₂CNR₂)] (where X is a halide and R represents alkyl groups) have shown that they can rapidly release CO. figshare.comresearchgate.net The rate of CO release can be modulated by altering the substituents on the dithiocarbamate ligand. researchgate.net For example, [Fe(CO)₃Br(S₂CNEt₂)] releases its first two CO molecules very quickly. figshare.comresearchgate.net The mechanism of CO release from these iron dithiocarbamate complexes has been investigated using computational methods. figshare.com

While N-(Dithiocarboxy)sarcosine itself has not been explicitly studied as a ligand in CORMs, the foundational work on other dithiocarbamate-based CORMs provides a strong impetus for its exploration in this area. The sarcosine moiety offers opportunities for further functionalization, which could be used to tune the solubility, targeting, and CO-releasing properties of the resulting complexes.

Table 4: Carbon Monoxide Release from an Iron Dithiocarbamate Complex

| Complex | CO Release Characteristics | Reference |

|---|---|---|

| [Fe(CO)₃Br(S₂CNEt₂)] | Rapid release of the first two CO molecules (t1/2 < 1 min) | figshare.comresearchgate.net |

Note: The data presented is for a representative iron dithiocarbamate complex and not specifically for an N-(Dithiocarboxy)sarcosine complex.

Future Research Directions and Emerging Paradigms in N Dithiocarboxy Sarcosine Diammonium Salt Research

Innovations in Ligand Design and Synthetic Methodologies

The functional core of N-(Dithiocarboxy)sarcosine Diammonium Salt is the dithiocarbamate (B8719985) moiety, which readily forms stable complexes with a wide range of transition metals. nih.govnih.gov Innovations in ligand design are centered on modifying the sarcosine (B1681465) backbone to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and solubility of its metal complexes.

The traditional synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base. mdpi.comwikipedia.org Modern synthetic methodologies are evolving to create more complex and functionalized derivatives. Key innovations include:

Multicomponent Reactions: These reactions involve the one-pot combination of three or more reactants to form a complex product, offering a highly efficient and atom-economical approach to synthesizing novel dithiocarbamate derivatives. organic-chemistry.orgnih.gov

Solvent-Free Synthesis: Catalyst-free and solvent-free reaction conditions are being developed to provide greener and more sustainable synthetic routes. organic-chemistry.orgorganic-chemistry.org

Functionalization of Supports: Dithiocarbamate functionalities are being grafted onto solid supports, such as silica, to create materials for applications like heavy metal removal. rsc.org Novel one-step grafting procedures are being explored to improve efficiency and reduce degradation of the support material. rsc.org

These advanced synthetic strategies enable the creation of a diverse library of ligands based on the N-(Dithiocarboxy)sarcosine framework, each with tailored properties for specific applications.

Advanced Applications in Bioanalytical and Environmental Chemistry

The strong metal-chelating properties of this compound are being harnessed for a variety of advanced applications in both bioanalytical and environmental chemistry.

Bioanalytical Applications: The ability of dithiocarbamates to form stable complexes with metals is being exploited in the development of new analytical tools and potential therapeutic agents.

Sensors: Dithiocarbamate-based compounds are used to quantify metals, suggesting their potential in developing sensitive and selective sensors for biologically relevant metal ions. researchgate.net

Anticancer Research: Metal complexes of dithiocarbamate derivatives have shown significant potential as anticancer agents. nih.govnih.gov For instance, gold(III) dithiocarbamate complexes have demonstrated increased potency compared to cisplatin (B142131) and the ability to overcome cisplatin resistance in some tumor cell lines. nih.gov The mechanism often involves the inhibition of the proteasome, a key cellular machinery for protein degradation, leading to apoptosis in cancer cells. nih.gov Research on iron complexes of N-(dithiocarboxy)sarcosine has shown their ability to undergo redox cycling, a property that can be relevant in biological systems. nih.gov

Environmental Chemistry Applications: The capacity of dithiocarbamates to bind strongly to heavy metal ions makes them excellent candidates for environmental remediation.

Heavy Metal Remediation: Dithiocarbamate-functionalized materials are effective in removing heavy metals such as lead(II), copper(II), and cadmium(II) from wastewater. nih.gov The efficiency of removal can be very high, with some systems removing over 90% of heavy metals within a short period. nih.gov

Determination of Trace Elements: These compounds are also utilized for the pre-concentration and determination of trace metals in environmental samples. nih.gov

The following table summarizes the performance of various dithiocarbamate-based systems in heavy metal remediation:

| Dithiocarbamate System | Target Heavy Metal(s) | Removal Efficiency | Reference |

| Dithiocarbamate grafted on crosslinked polymer | Pb(II), Cu(II), Cd(II) | >90% within 40 min | nih.gov |

| Hydrochar modified with dithiocarbamate | Pb(II) | Effective removal | nih.gov |

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

The coordination chemistry of this compound and related dithiocarbamates is rich and varied, giving rise to a wide array of structural motifs. The dithiocarbamate ligand can act as a bidentate chelator, forming a four-membered ring with the metal center, or as a bridging ligand, connecting multiple metal centers. sysrevpharm.orgnih.gov This versatility leads to the formation of:

Mononuclear Complexes: Where a single metal ion is coordinated by one or more dithiocarbamate ligands. nih.gov

Dinuclear and Polynuclear Complexes: In which dithiocarbamate ligands bridge two or more metal centers, creating complex architectures. mdpi.comnih.gov For example, a dinuclear zinc(II) complex with a morpholinyl dithiocarbamate ligand has been characterized, featuring a chair-like eight-membered ring. nih.gov

Beyond discrete molecular structures, researchers are exploring the use of these ligands in the construction of supramolecular assemblies . These are large, well-organized structures held together by non-covalent interactions. The dithiocarbamate ligand has proven to be a robust motif for metal-directed self-assembly, leading to the creation of:

Macrocycles and Cages: These structures can encapsulate guest molecules, opening up possibilities in sensing and catalysis. researchgate.net

Nanodimensional Assemblies: The use of dithiocarbamate ligands has been extended to stabilize gold nanoparticles and to prepare multimetallic wires and arrays. researchgate.net

The structural diversity of these complexes is a key area of ongoing research, with X-ray crystallography being a primary tool for their characterization. mdpi.comnih.gov

Development of Enhanced Theoretical Models for Complex Reactivity and Properties

To complement experimental studies, the development of enhanced theoretical and computational models is a crucial and emerging paradigm in the study of this compound and its complexes. These models provide deep insights into the electronic structure, bonding, and reactivity of these compounds.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometry, electronic structure, and spectroscopic properties of dithiocarbamate complexes. researchgate.netmdpi.com These studies help in understanding the nature of the metal-ligand bond and the distribution of electron density within the molecule.

Molecular Orbital Calculations: The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the chemical reactivity and kinetic stability of the complexes. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM): This method is employed to analyze the nature of chemical bonds within the complexes, providing a deeper understanding of the interactions between the metal and the dithiocarbamate ligand. researchgate.net

Redox Properties: Computational methods are also used to study the redox behavior of these complexes. For example, cyclic voltammetry, combined with theoretical calculations, has been used to determine the electrode potentials of iron complexes of N-(dithiocarboxy)sarcosine. nih.gov

Q & A

Basic: What are the primary analytical applications of N-(Dithiocarboxy)sarcosine Diammonium Salt, and what methodological considerations are critical for its use as a chelating agent?

This compound (DTCS) is widely used in metal ion detection due to its strong chelating properties. A key application is the selective determination of mercury(II) ions via solvent extraction and HPLC. Methodological considerations include:

- pH Optimization : Extraction efficiency for Hg(II) is highest at pH 1 due to minimized interference from other ions .

- Ligand Exchange : Post-extraction, Hg-DTCS chelates are converted to Hg-hexamethylenedithiocarbamate (Hg-HMDC) on a C18 column for photometric detection at 280 nm .

- Interference Management : Co(II), Cu(II), Te(IV), and V(V) may interfere; masking agents or sequential extraction protocols are recommended .

Advanced: How can researchers optimize mercury(II) detection using DTCS, particularly when addressing interference from transition metals?

Optimization involves:

- Solvent Selection : 1-Hexanol provides optimal extraction efficiency for Hg-DTCS chelates .

- Calibration Range : Linear correlation (R² > 0.999) is achievable from 10 ppb to 10 ppm Hg(II). The detection limit is 1.1 ppb (3× standard deviation of blank) .

- Interference Mitigation :

Basic: What spectroscopic techniques are suitable for characterizing DTCS-metal complexes, and what parameters ensure accuracy?

- Electron Paramagnetic Resonance (EPR) : Used to study Fe(II)(DTCS)₂ complexes for reactive oxygen species (ROS) detection.

- Spin Trapping : DEPMPO (50 mM final concentration) traps radicals, requiring rigorous purification to eliminate hydroxylamine impurities .

- Complex Stability : Prepare Fe(II)(DTCS)₂ in deionized water at 20 mM concentration ; store at 0–5°C to prevent oxidation .

Advanced: What protocols are recommended for preparing Fe(II)(DTCS)₂ complexes in ROS studies?

- Synthesis : Dissolve DTCS and FeSO₄·7H₂O in 18 MΩ deionized water under inert conditions to prevent Fe²⁺ oxidation .

- Validation : Confirm complex integrity via EPR signal intensity and stability over time. Storage at 0–5°C with light protection is critical .

Advanced: How does the salt form (diammonium vs. disodium) impact DTCS efficacy in EPR studies?

- Reactivity Differences : The diammonium salt (CAS 29664-09-3) is preferred for Fe(II) complexation due to higher solubility in aqueous buffers, whereas the disodium salt (CAS 13442-87-0) requires pH > 10 for optimal fluorescence in NO detection .

- Experimental Design : Select salt form based on pH requirements and compatibility with detection systems. For acidic conditions, diammonium salts are superior .

Advanced: How is DTCS utilized in carbon monoxide-releasing molecules (CORMs) for obesity-related gut microbiota modulation?

- CORM-401 Design : DTCS forms the backbone of Mn-based CORMs, which release CO in vivo to enhance beneficial gut bacteria (e.g., Lactobacillus spp.) .

- Methodological Considerations :

Basic: What storage conditions are essential for maintaining DTCS stability?

- Temperature : Store at 0–5°C in airtight, light-protected containers to prevent decomposition.

- Moisture Control : Use desiccants to avoid hygroscopic degradation, especially for disodium salts .

Advanced: How can researchers reconcile contradictory data on metal ion interference in DTCS-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.